molecular formula C8H5F3O3S B14905964 3-((Trifluoromethyl)sulfinyl)benzoic acid CAS No. 949-31-5

3-((Trifluoromethyl)sulfinyl)benzoic acid

Cat. No.: B14905964
CAS No.: 949-31-5
M. Wt: 238.19 g/mol
InChI Key: QWBZTQHANMXJJV-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)sulfinyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3S It is characterized by the presence of a trifluoromethyl group attached to a sulfinyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)sulfinyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the sulfinyl group onto the benzoic acid framework. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with appropriate sulfinylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)sulfinyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Trifluoromethyl)sulfinyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)sulfinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfinyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

CAS No.

949-31-5

Molecular Formula

C8H5F3O3S

Molecular Weight

238.19 g/mol

IUPAC Name

3-(trifluoromethylsulfinyl)benzoic acid

InChI

InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

QWBZTQHANMXJJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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